molecular formula C11H12F3N3S B2611780 N-[(dimethylamino)methylene]-N'-[3-(trifluoromethyl)phenyl]thiourea CAS No. 74466-87-8

N-[(dimethylamino)methylene]-N'-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B2611780
CAS No.: 74466-87-8
M. Wt: 275.29
InChI Key: NIJUAACVDABNQR-VIZOYTHASA-N
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Description

N-[(Dimethylamino)methylene]-N'-[3-(trifluoromethyl)phenyl]thiourea (hereafter referred to by its full systematic name) is a thiourea derivative characterized by a dimethylamino methylene group and a 3-(trifluoromethyl)phenyl substituent. Key properties include:

  • Molecular formula: C₁₁H₁₃F₃N₄S
  • Molecular weight: 319.31 g/mol (calculated from ESI-MS data) .
  • Physical properties: White solid with a melting point of 185–188°C, high synthesis yield (93.5%), and distinct spectroscopic features (IR, NMR, and ESI-MS) confirming its structure .
  • Functional groups: Thiourea (-N-C(=S)-N-), trifluoromethyl (-CF₃), and dimethylamino (-N(CH₃)₂) groups, which influence its electronic and steric properties.

The compound’s synthesis involves reactions of isothiocyanates with amines, as described for analogous trifluoromethylphenyl thioureas .

Properties

IUPAC Name

(1E)-1-(dimethylaminomethylidene)-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3S/c1-17(2)7-15-10(18)16-9-5-3-4-8(6-9)11(12,13)14/h3-7H,1-2H3,(H,16,18)/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJUAACVDABNQR-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=S)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C(=S)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(dimethylamino)methylene]-N’-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired thiourea derivative.

Industrial Production Methods

While specific industrial production methods for N-[(dimethylamino)methylene]-N’-[3-(trifluoromethyl)phenyl]thiourea are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(dimethylamino)methylene]-N’-[3-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted thiourea derivatives, depending on the nucleophile used.

Scientific Research Applications

N-[(dimethylamino)methylene]-N’-[3-(trifluoromethyl)phenyl]thiourea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(dimethylamino)methylene]-N’-[3-(trifluoromethyl)phenyl]thiourea involves its ability to interact with various molecular targets through hydrogen bonding, electrostatic interactions, and covalent modifications. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylamino group can participate in proton transfer reactions, while the thiourea moiety can form stable complexes with metal ions and other electrophilic species. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiourea Derivatives

(a) N-(3-Methyl-2-furoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
  • Molecular formula : C₁₄H₁₁F₃N₂O₂S
  • Molecular weight : 328.315 g/mol .
  • Key differences: Replaces the dimethylamino methylene group with a 3-methyl-2-furoyl moiety. No analytical or biological data are available for direct comparison .
(b) Trifluoroalkyl-N,N'-disubstituted Thioureas
  • General synthesis : Prepared from trifluorophenylamines and isothiocyanates, similar to the target compound’s synthesis .
  • Example: N-Trifluoromethoxy-N'-trifluoromethylphenylthiourea (C₁₅H₁₀F₆N₂OS) includes a trifluoromethoxy group (-OCF₃), which may increase electron-withdrawing effects compared to the dimethylamino group in the target compound. No melting point or yield data are provided for direct comparison .

Urea Derivatives

Ureas differ from thioureas by replacing the sulfur atom with oxygen. This substitution reduces hydrogen-bonding capacity and polarizability, affecting solubility and biological activity.

(a) N,N-Dimethyl-N'-(3-(trifluoromethyl)phenyl)urea (Fluometuron)
  • Use : Herbicide .
  • Molecular formula : C₁₀H₁₁F₃N₂O
  • Molecular weight : 248.20 g/mol.
  • Fluometuron’s established herbicidal activity highlights the agrochemical relevance of trifluoromethylphenyl derivatives, though the target thiourea’s biological activity remains uncharacterized .
(b) N,N-Dimethyl-N'-(4-isopropylphenyl)urea (Isoproturon)
  • Use : Herbicide .
  • Key differences: Replaces the trifluoromethyl group with an isopropylphenyl group, increasing hydrophobicity. This contrasts with the target compound’s balance of polar (dimethylamino) and nonpolar (trifluoromethyl) groups.

Other Related Compounds

  • 3-Chloro-N-phenyl-phthalimide : A phthalimide derivative used in polymer synthesis. While structurally distinct, it shares aromatic and electron-withdrawing substituents (e.g., chloro, phenyl), emphasizing the role of substituents in material science applications .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Primary Use/Activity
Target Thiourea C₁₁H₁₃F₃N₄S 319.31 185–188 Thiourea, CF₃, N(CH₃)₂ Research compound
N-(3-Methyl-2-furoyl)-N'-[3-(CF₃)phenyl]thiourea C₁₄H₁₁F₃N₂O₂S 328.315 N/A Thiourea, CF₃, furoyl Early discovery research
Fluometuron C₁₀H₁₁F₃N₂O 248.20 N/A Urea, CF₃ Herbicide
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 N/A Phthalimide, chloro, phenyl Polymer synthesis

Key Research Findings and Gaps

  • Synthesis : The target compound is synthesized efficiently (93.5% yield) compared to some analogs requiring chromatographic purification .
  • Structural Effects: The dimethylamino group enhances solubility in polar solvents, while the trifluoromethyl group improves metabolic stability—a trait shared with fluometuron .
  • Biological Data : Unlike commercial ureas (e.g., fluometuron), the target thiourea lacks reported biological activity data, highlighting a research gap.

Biological Activity

N-[(dimethylamino)methylene]-N'-[3-(trifluoromethyl)phenyl]thiourea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, structural characteristics, and biological activities of this compound and related thiourea derivatives.

Chemical Structure

The compound can be represented by the following structural formula:

C11H12F3N3S\text{C}_{11}\text{H}_{12}\text{F}_3\text{N}_3\text{S}

This structure features a thiourea moiety, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)aniline with dimethylformamide dimethyl acetal and thiocarbamide. The process can be optimized for yield and purity using various solvents and reaction conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiourea derivatives, including this compound. The compound has shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, similar thiourea complexes demonstrated minimum inhibitory concentrations (MIC) as low as 2 µg/mL against MRSA strains, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of Thiourea Derivatives

CompoundTarget BacteriaMIC (µg/mL)
N-[(dimethylamino)methylene]-...MRSA2
1-(4-chloro-3-nitrophenyl)-...Mycobacterium tuberculosis0.5
N-[3,5-bis(trifluoromethyl)phenyl]...Various Gram-positive bacteria1.9 - 125

Anticancer Activity

Thiourea derivatives have also been explored for their anticancer potential. Studies indicate that compounds like this compound exhibit moderate cytotoxicity against cancer cell lines such as SW480 (colon cancer), SW620 (lymph node metastasis), and PC3 (prostate cancer). Notably, these compounds were found to be non-toxic to normal human keratinocyte cells (HaCaT), suggesting a favorable therapeutic index .

Table 2: Cytotoxicity of Thiourea Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
N-[(dimethylamino)methylene]-...SW48012.07
N-[(dimethylamino)methylene]-...SW62010.50
N-[(dimethylamino)methylene]-...PC38.00

The mechanism by which thiourea derivatives exert their biological effects often involves the inhibition of critical enzymatic pathways. For instance, some derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication . In cancer cells, these compounds may induce cell cycle arrest at the G2/M phase through modulation of tubulin polymerization .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a series of thiourea derivatives, including those with trifluoromethyl substitutions, showed significant antibacterial activity against resistant strains of Staphylococcus aureus. The study emphasized the role of structural modifications in enhancing antimicrobial potency .
  • Cytotoxicity Profile : Another investigation into the cytotoxic effects of thiourea derivatives revealed that while they effectively inhibited cancer cell proliferation, they maintained selectivity for malignant over normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects .

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